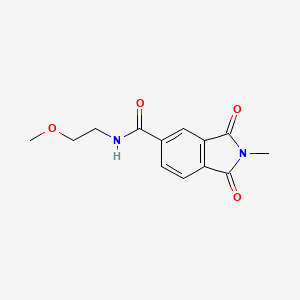

![molecular formula C17H26N2O5S B5487619 1-[(4-ethoxyphenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide](/img/structure/B5487619.png)

1-[(4-ethoxyphenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

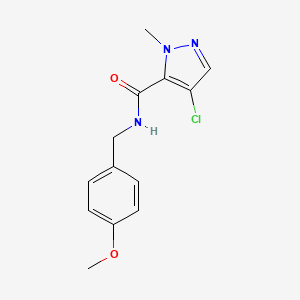

The compound “1-[(4-ethoxyphenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide” is an organic molecule with the molecular formula C21H35N3O5S . It has a molecular weight of 441.585 Da .

Molecular Structure Analysis

The molecular structure of this compound includes an ethoxyphenyl group, a sulfonyl group, a methoxyethyl group, and a piperidinecarboxamide group . These groups are connected in a specific arrangement to form the complete molecule .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s likely that it would participate in reactions common to compounds with similar functional groups. For example, the sulfonyl group could potentially undergo substitution reactions .Aplicaciones Científicas De Investigación

Synthesis of 1,4-Dihydropyridine Derivatives

The compound serves as a precursor in the synthesis of 1,4-dihydropyridine (1,4-DHP) derivatives , which are crucial in medicinal chemistry. The innovative tandem reaction involving [4 + 2] cyclization with 1,3-sulfonyl migration from N-allenylsulfonamides and enaminones expands the scope of synthetic methodologies for these multifunctional derivatives .

Electrophilic Aromatic Substitution Reactions

It plays a role in electrophilic aromatic substitution reactions, a fundamental transformation in organic synthesis that allows the introduction of various functional groups into aromatic systems. This process is essential for the diversification of aromatic compounds .

Regioselective Sulfonylcyanation

The compound is used in copper-catalyzed regioselective 1,4-sulfonylcyanation of 1,3-enynes. This protocol provides efficient access to 5-sulfonylpenta-2,3-dienenitrile derivatives , showcasing excellent functional group tolerance and good regioselectivity .

Enantioselective Sulfonylation

It is involved in enantioselective sulfonylation reactions, which proceed through a radical process under mild conditions. This leads to axially chiral compounds with excellent enantioselectivities, regioselectivity, and chemoselectivity .

Development of Biologically Active Molecules

The compound’s structural framework is found in many biologically active molecules. Its derivatives are used to develop new drugs with potential therapeutic applications, such as receptor antagonists and enzyme inhibitors .

Methodological Advancements in Organic Synthesis

The compound contributes to methodological advancements in organic synthesis. It demonstrates versatility and applicability across varied substrates and conditions, presenting promising potential for the development and diversification of unsymmetrical 1,4-dihydropyridine sulfones .

Propiedades

IUPAC Name |

1-(4-ethoxyphenyl)sulfonyl-N-(2-methoxyethyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O5S/c1-3-24-15-4-6-16(7-5-15)25(21,22)19-11-8-14(9-12-19)17(20)18-10-13-23-2/h4-7,14H,3,8-13H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFTPPWSPZFLWQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

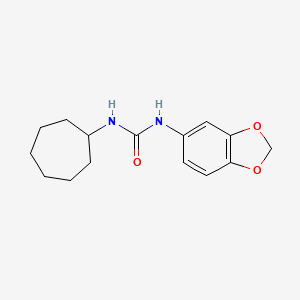

![N,N,2-trimethyl-7-(3,4,5-trimethoxybenzoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5487541.png)

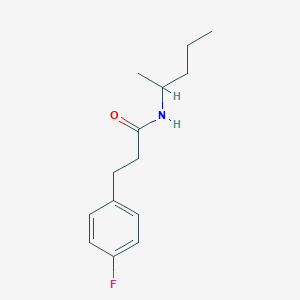

![4-{[5-imino-7-oxo-2-(1-phenylpropyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}benzoic acid](/img/structure/B5487561.png)

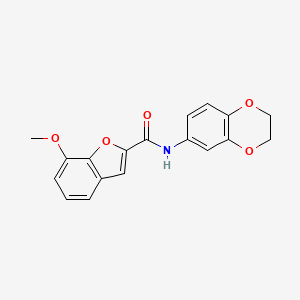

![N-(3-chlorobenzyl)-5-[(3-hydroxypiperidin-1-yl)methyl]-N-methylisoxazole-3-carboxamide](/img/structure/B5487565.png)

![4-(1,1-dioxido-4-thiomorpholinyl)-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5487594.png)

![2-ethyl-3-(4-fluorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5487596.png)

![2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5487602.png)

![1-[2-(7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl)-2-oxoethyl]-5-(4-nitrophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5487611.png)

![(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5487639.png)

![8-(2-furylmethyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B5487642.png)